Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate
Overview
Description
Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate consists of a seven-membered diazepane ring with a ketone group at the 5-position, an ester group at the 1-position, and an ethyl group at the 2-position .Physical And Chemical Properties Analysis
Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate has a molecular weight of 242.315 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results .Scientific Research Applications
Synthesis and Structural Analysis
The compound "Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate" and its derivatives are primarily utilized in synthetic organic chemistry. A practical synthesis of a structurally similar compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, was developed to supply this key intermediate for the production of the Rho–kinase inhibitor K-115. This synthesis involves intramolecular Fukuyama–Mitsunobu cyclization, demonstrating the utility in creating complex molecular structures (Gomi et al., 2012).
Similarly, another study synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, showcasing its potential in creating cyclic structures and analyzing their molecular configurations through X-ray diffraction and other techniques (Moriguchi et al., 2014).
Applications in Pesticide Development
A derivative of this compound, Ethyl 2-methyl-4-oxo-2-cyclohexen carboxylate, was used in synthesizing chromafenozide, a novel pesticide. This highlights the application of such compounds in agricultural chemistry for developing new pest control agents (Yao Shan, 2011).
Catalyst in Organic Transformations
The derivatives of Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate were studied for their catalytic abilities. For instance, non-heme micro-oxo-bridged diiron(III) complexes involving similar structures were analyzed for their chemoselective and biomimetic hydroxylation of hydrocarbons, indicating the potential of these compounds in facilitating specific organic transformations (Mayilmurugan et al., 2009).
Advanced Organic Syntheses
In the realm of advanced organic chemistry, such compounds are used as intermediates or catalysts for synthesizing more complex molecular structures. For example, the intramolecular Schmidt reaction of a similar compound was utilized to create saturated fused aza heterocycles, emphasizing the role of these compounds in synthesizing complex heterocyclic structures (Moskalenko & Boev, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-5-9-8-13-10(15)6-7-14(9)11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUATXUTDNILPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC(=O)CCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301128951 | |
Record name | 1H-1,4-Diazepine-1-carboxylic acid, 2-ethylhexahydro-5-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301128951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate | |
CAS RN |
1255147-08-0 | |
Record name | 1H-1,4-Diazepine-1-carboxylic acid, 2-ethylhexahydro-5-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,4-Diazepine-1-carboxylic acid, 2-ethylhexahydro-5-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301128951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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